1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group and an iodo-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE typically involves multiple steps. One common method starts with the iodination of 2-methoxyphenyl sulfone, followed by the introduction of the benzotriazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodo group or to reduce the sulfonyl group to a sulfide.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Some derivatives of this compound exhibit pharmacological activity and are being investigated for their potential therapeutic uses.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzotriazole moiety can interact with metal ions, making the compound useful in coordination chemistry and catalysis. The iodo group can participate in halogen bonding, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole
Uniqueness: 1H-1,2,3-BENZOTRIAZOL-1-YL (5-IODO-2-METHOXYPHENYL) SULFONE is unique due to the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The iodo group enhances the compound’s ability to participate in halogen bonding and can influence its pharmacokinetic properties in biological systems.
Properties
Molecular Formula |
C13H10IN3O3S |
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Molecular Weight |
415.21 g/mol |
IUPAC Name |
1-(5-iodo-2-methoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C13H10IN3O3S/c1-20-12-7-6-9(14)8-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3 |
InChI Key |
STAFACIBKDFOFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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